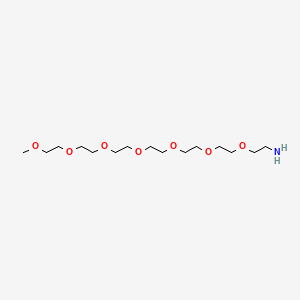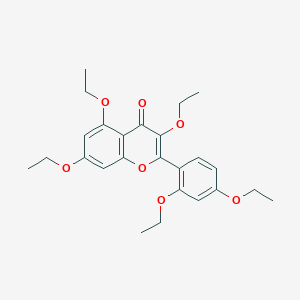
N2-アセチルアシクロビル
概要
説明
科学的研究の応用
N2-Acetylaciclovir has several scientific research applications:
作用機序
Target of Action
N2-Acetylaciclovir is a prodrug of Aciclovir , which is a potent, orally active antiviral agent . The primary target of Aciclovir is the viral DNA polymerase . This enzyme plays a crucial role in the replication of the viral genome, making it a key target for antiviral therapy .
Mode of Action
Aciclovir, the active form of N2-Acetylaciclovir, is a deoxynucleoside analog that inhibits the action of viral DNA polymerase and DNA replication of different herpesviruses . It is converted by viral thymidine kinase to aciclovir monophosphate, which is then converted by host cell kinases to aciclovir triphosphate (ACV-TP). ACV-TP competes with deoxyguanosine triphosphate (dGTP) for viral DNA polymerase, which results in DNA chain termination .
Biochemical Pathways
The biochemical pathway involved in the action of Aciclovir is the DNA replication pathway of the herpesvirus . By inhibiting viral DNA polymerase, Aciclovir prevents the synthesis of new viral DNA, thereby stopping the replication of the virus .
Pharmacokinetics
The pharmacokinetics of Aciclovir has been extensively studied. Most of the administered drug is eliminated from the body unchanged, via the kidneys by glomerular filtration and tubular secretion . After intravenous dosing of patients with normal renal function, 8 to 14% of the dose is recovered in the urine as the metabolite 9-carboxymethoxymethylguanine . Aciclovir has a half-life of about 2.5 hours with normal renal function and increases to about 18 hours with anuria . After oral administration, the bioavailability of Aciclovir was approximately 20% .
Result of Action
The result of Aciclovir’s action is the inhibition of herpesvirus replication. By blocking the action of viral DNA polymerase, Aciclovir prevents the synthesis of new viral DNA, effectively stopping the replication of the virus . This leads to a decrease in the severity and duration of herpesvirus outbreaks.
生化学分析
Biochemical Properties
The biochemical properties of N2-Acetylaciclovir are not fully understood yet. Given its structural similarity to Aciclovir, it is likely that it interacts with similar enzymes, proteins, and other biomolecules. Aciclovir is known to inhibit viral DNA polymerase, an enzyme crucial for the replication of viral DNA . Therefore, it is plausible that N2-Acetylaciclovir may interact with similar enzymes, exerting its effects through these interactions.
Cellular Effects
Its parent compound, Aciclovir, is known to inhibit viral replication within cells . It is possible that N2-Acetylaciclovir may have similar effects on cellular processes, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The exact molecular mechanism of action of N2-Acetylaciclovir is not well-defined. Based on its structural similarity to Aciclovir, it is likely that N2-Acetylaciclovir may also exert its effects at the molecular level by inhibiting viral DNA polymerase . This could involve binding interactions with this enzyme, leading to its inhibition and subsequent changes in gene expression.
準備方法
N2-Acetylaciclovir can be synthesized through various methods. One common approach involves the acetylation of Aciclovir. The reaction typically uses acetic anhydride as the acetylating agent in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the selective acetylation of the N2 position on the Aciclovir molecule.
Industrial production methods for N2-Acetylaciclovir may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
化学反応の分析
N2-Acetylaciclovir undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed are oxidized derivatives of N2-Acetylaciclovir.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
類似化合物との比較
N2-Acetylaciclovir is unique compared to other similar compounds due to its selective T-cell immunotoxicity. Similar compounds include:
Aciclovir: The parent compound, widely used as an antiviral drug.
Valaciclovir: A prodrug of Aciclovir with improved bioavailability.
Ganciclovir: Another antiviral compound with a similar structure but different antiviral spectrum
N2-Acetylaciclovir stands out due to its specific immunotoxic effects, which are not observed with the other compounds listed above .
特性
IUPAC Name |
N-[9-(2-hydroxyethoxymethyl)-6-oxo-1H-purin-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c1-6(17)12-10-13-8-7(9(18)14-10)11-4-15(8)5-19-3-2-16/h4,16H,2-3,5H2,1H3,(H2,12,13,14,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMINGJGFGSDDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60149146 | |
| Record name | N2-Acetylaciclovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110104-37-5 | |
| Record name | N-Acetylacyclovir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110104-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-Acetylaciclovir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110104375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N2-Acetylaciclovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-ACETYLACICLOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G007Q63G24 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1S,9S)-17-(Furan-3-ylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;methanesulfonic acid](/img/structure/B1677533.png)


![4-Ethyl-1,4-dihydro-5-[[(2-methoxyethyl)thio]carbonyl]-6-methyl-2-phenyl-3-pyridinecarboxylic acid ethyl ester](/img/structure/B1677540.png)

![[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B1677542.png)

![N-(5-(cyclopropylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)nicotinamide](/img/structure/B1677544.png)

![(2S)-6-amino-2-[[(2S)-2-[[(E,2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-oxobutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B1677547.png)
![[2-[[[2-[4-(2-Aminoethoxy)-3-methoxyphenyl]acetyl]amino]methyl]-3-(3,4-dimethylphenyl)propyl] 2,2-dimethylpropanoate](/img/structure/B1677548.png)
